Proteolytic Stability
The Nα-methyl group on the N-Me-D-Asp(OtBu)-OH backbone, when incorporated into a peptide, confers a significant increase in resistance to proteolytic degradation compared to peptides containing the non-methylated analog Fmoc-Asp(OtBu)-OH. In studies of N-methylated peptides, this modification has been shown to increase proteolytic stability by a factor ranging from 10⁴ to 10⁶ against enzymes like trypsin and chymotrypsin [1]. Another study demonstrated that inserting N-methyl residues can increase proteolysis resistance from 72-fold to >1000-fold compared to non-methylated controls [2].
| Evidence Dimension | Proteolytic stability (increase factor over non-methylated baseline) |
|---|---|
| Target Compound Data | 10⁴ to 10⁶ -fold increase; 72 to >1000-fold increase |
| Comparator Or Baseline | Non-methylated aspartic acid (Fmoc-Asp(OtBu)-OH) in peptide sequence; stability set to 1x |
| Quantified Difference | 10⁴–10⁶ times more stable; up to >1000-fold increase |
| Conditions | In vitro assays against trypsin, chymotrypsin, and in general proteolytic environments. |
Why This Matters
For procurement, this quantifies the crucial advantage of N-methylation in producing long-lasting peptide drugs with extended in vivo half-lives.
- [1] Zhong, C., et al. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Peptides, 130, 170333. View Source
- [2] Roberts, R. W., et al. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Chemistry & Biology, 15(9), 1000-1009. View Source
